(2-Chloro-5-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone
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Overview
Description
(2-Chloro-5-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of chloro, fluoro, and azetidinyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Attachment of the (2-Chloro-5-fluorophenyl) Group: This step involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the (2-Chloro-5-fluorophenyl) moiety to the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(2-Chloro-5-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Chloro-5-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, leading to reduced cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-5-fluorophenyl)(3-(fluoromethyl)pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
(2-Chloro-5-fluorophenyl)(3-(fluoromethyl)piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of an azetidine ring.
Uniqueness
(2-Chloro-5-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is unique due to its azetidine ring, which imparts distinct steric and electronic properties compared to pyrrolidine or piperidine analogs. This uniqueness can result in different biological activities and reactivity profiles, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-chloro-5-fluorophenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO/c12-10-2-1-8(14)3-9(10)11(16)15-5-7(4-13)6-15/h1-3,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDDGDGYWOQUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)F)Cl)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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